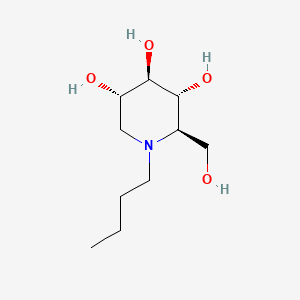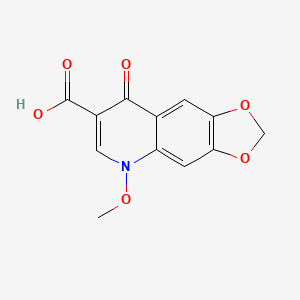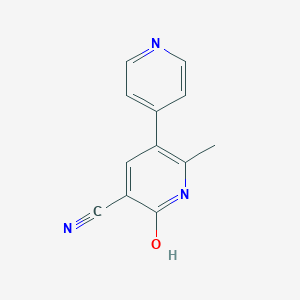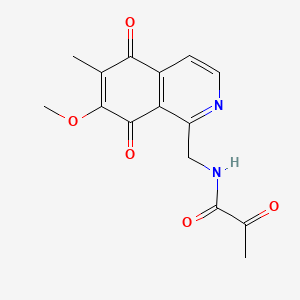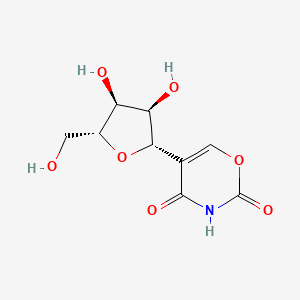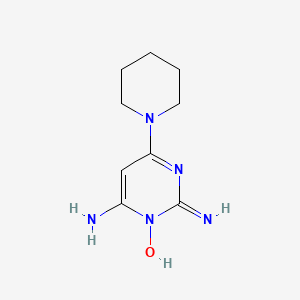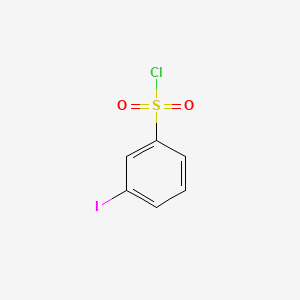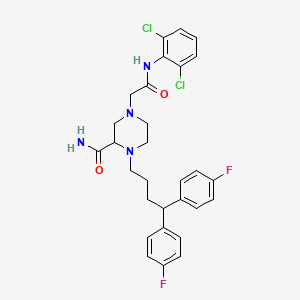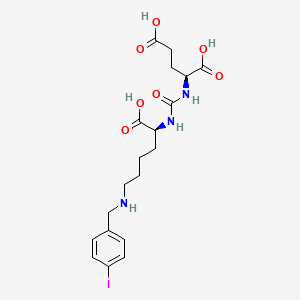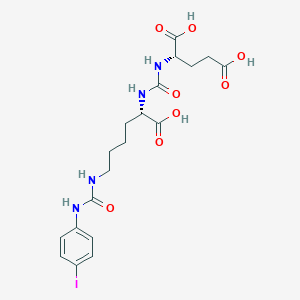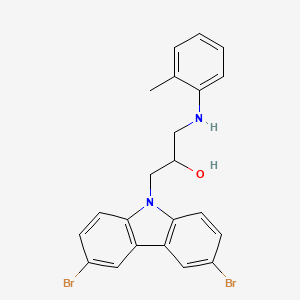
Mivotilate
Overview
Description
Mivotilate, known by its trade name Movilox, represents a significant advancement in the field of chronic pain management and anti-inflammatory therapeutics. Developed by a consortium of leading pharmaceutical research institutions, this compound targets inflammatory pathways with a specificity and efficacy that older medications have struggled to achieve. This drug is currently categorized as a non-steroidal anti-inflammatory drug (NSAID), but its unique mode of action distinguishes it from other drugs within this class. The primary indications for this compound include the management of chronic inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .
Mechanism of Action
Target of Action
Mivotilate, also known as YH-439, primarily targets Cytochrome P450 (CYPs) . CYPs are a group of enzymes that play a crucial role in the metabolism of organic substances, including drugs and endogenous compounds. They are involved in various biological processes such as drug metabolism, synthesis of cholesterol, steroids, and other lipids .
Mode of Action
This compound acts as a modulator of CYPs . It has a unique mode of interaction that tolerates the mutation of histidine 285 to tyrosine in the ligand-binding domain (LBD) of the aryl hydrocarbon receptor (AhR) . This unique interaction mode is distinct from the binding mode of well-characterized polyaromatic and halogenated aromatic hydrocarbon (PAH/HAH) ligands .
Biochemical Pathways
This compound affects the biochemical pathways involving the AhR . The AhR is traditionally defined as a transcription factor activated by exogenous PAH/HAH ligands. Active AhR induces genes involved in xenobiotic metabolism, including cytochrome P4501A1, which functions to metabolize activating ligands . Recent studies implicate ahr in biological events that are apparently unrelated to the xenobiotic response, implying that endogenous activation mechanisms exist .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment . Undesirable pharmacokinetic properties and unacceptable toxicity pose potential risks to human health and the environment, and constitute principal causes of drug development failure .
Result of Action
This compound is a potent, non-toxic activator of the AhR and functions as a hepatoprotective agent . It has a novel activation mode that tolerates mutation of histidine 285 to tyrosine . This compound induces cytochromes P4501A1/2 (CYP1A1/2) through the AhR .
Biochemical Analysis
Biochemical Properties
Mivotilate plays a significant role in biochemical reactions by activating the aryl hydrocarbon receptor (AhR). This activation leads to the induction of cytochromes P4501A1/2 (CYP1A1/2) through the AhR pathway . This compound interacts with various enzymes and proteins, including CYP2E1, which it inhibits transcriptionally . The nature of these interactions involves binding to the AhR, leading to downstream effects on gene expression and enzyme activity.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to reduce CYP2E1-mediated NDMA demethylase activity in rats . Additionally, this compound impacts cell signaling pathways by modulating the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses . This modulation affects gene expression and cellular metabolism, contributing to its hepatoprotective effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). This activation leads to the induction of cytochromes P4501A1/2 (CYP1A1/2) and the inhibition of CYP2E1 transcription . This compound’s unique mode of action involves binding interactions with the AhR that tolerate mutations, such as the substitution of histidine 285 with tyrosine . This binding results in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable under various storage conditions, including -20°C for up to three years and 4°C for up to two years . In in vivo studies, this compound rapidly decreases immunoreactive CYP2E1 protein levels and inhibits CYP2E1 transcription . These effects are observed over different time points, indicating its stability and long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, oral administration of this compound at doses of 75, 150, and 300 mg/kg body weight results in a rapid decrease in immunoreactive CYP2E1 protein levels . Higher doses of this compound (150 mg/kg) inhibit CYP2E1 transcription without affecting NADPH-dependent P450 oxidoreductase activity . These studies highlight the threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in metabolic pathways that include the induction of cytochromes P4501A1/2 (CYP1A1/2) through the aryl hydrocarbon receptor (AhR) pathway . It also reduces CYP2E1-mediated NDMA demethylase activity in rats . These interactions with enzymes and cofactors affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It acts as a hepatoprotective agent by modulating the transport of organic cations (OCs) in the liver . This compound selectively inhibits sinusoidal OCs uptake without influencing glucose uptake and canalicular OCs excretion . These interactions affect its localization and accumulation within cells.
Subcellular Localization
This compound’s subcellular localization involves its activity within specific compartments or organelles. It activates the aryl hydrocarbon receptor (AhR) in the cytoplasm, leading to downstream effects on gene expression and enzyme activity . The targeting signals and post-translational modifications that direct this compound to specific compartments contribute to its biochemical and cellular effects.
Preparation Methods
Mivotilate is synthesized through a series of chemical reactions that involve the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the use of starting materials such as isopropyl-2-(1,3-dithietane-2-ylidene)-2-[N-(4-methylthiazol-2-yl)carbamoyl]acetate. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. Techniques such as continuous flow chemistry and automated synthesis are employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Mivotilate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
Mivotilate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the activation of the aryl hydrocarbon receptor (AhR) and its downstream effects. In biology, this compound is used to investigate the role of cytochrome P450 enzymes in drug metabolism and the regulation of inflammatory pathways. In medicine, this compound is being explored for its potential to treat various inflammatory diseases, including rheumatoid arthritis and osteoarthritis. Additionally, this compound has industrial applications as a hepatoprotective agent and in the development of new therapeutic agents .
Comparison with Similar Compounds
Mivotilate is unique in its selective inhibition of COX-2 and its dual mechanism of action involving NF-κB modulation. Similar compounds include other selective COX-2 inhibitors such as celecoxib and rofecoxib. this compound’s ability to modulate NF-κB activity sets it apart from these compounds. Additionally, this compound’s hepatoprotective properties and its role as an activator of the aryl hydrocarbon receptor further distinguish it from other NSAIDs .
Properties
IUPAC Name |
propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S3/c1-6(2)17-10(16)8(11-19-5-20-11)9(15)14-12-13-7(3)4-18-12/h4,6H,5H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUUWUGULFOVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(=C2SCS2)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156348 | |
| Record name | Mivotilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130112-42-4, 126164-80-5 | |
| Record name | 1-Methylethyl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-2-thiazolyl)amino]-3-oxopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130112-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, (dimercaptomethylene)-, bis(1-methylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126164805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mivotilate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130112424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mivotilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIVOTILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0789652QUL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



